N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.
Formation of the Methoxyphenoxy Acetamide: This step involves the reaction of 3-methoxyphenol with chloroacetyl chloride to form 2-(3-methoxyphenoxy)acetyl chloride, which is then reacted with the thiazole intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-hydroxyphenoxy)acetamide.
Reduction: Formation of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group may play a role in binding to these targets, while the methoxyphenoxy group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPWNHALHQKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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